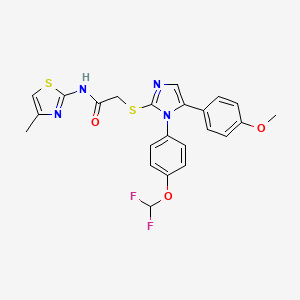

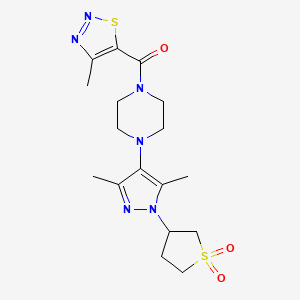

![molecular formula C11H9NO3 B2551173 1,3-二氢-2'H,4'H-螺[茚满-2,5'-[1,3]恶唑烷]-2',4'-二酮 CAS No. 67851-71-2](/img/structure/B2551173.png)

1,3-二氢-2'H,4'H-螺[茚满-2,5'-[1,3]恶唑烷]-2',4'-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Catalytic Asymmetric Synthesis

The synthesis of 1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione and its analogues has been explored through various catalytic methods. One such method involves the catalytic asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione] via a double intramolecular C-H insertion process. This process utilizes dimethyl 2,2'-methylenebis(alpha-diazo-beta-oxobenzenepropanoate) and is catalyzed by dirhodium(II) tetrakis[N-phthaloyl-(R or S)-tert-leucinate], achieving optical activity up to 80% ee .

Multicomponent Synthesis Approach

Another synthesis approach is the FeCl3 catalyzed multicomponent synthesis of hexahydropyrimidines and its spiro analogues. This method involves a one-pot reaction of 1,3-dicarbonyl compounds, amines, and formaldehyde, leading to the formation of spiro compounds with indane-1,3-dione. Remarkably, this reaction condenses six molecules to form six new covalent bonds, demonstrating high atom economy and providing an easy access to the desired spiro compounds .

Molecular Structure Analysis

The molecular structure of related spiro compounds has been studied extensively. For instance, the synthesis and structural study of N-ethylnortropane-3-spiro-5'-oxazolidine-2',4'-dione and its hydrochloride have been conducted. The crystal and molecular structures were determined using X-ray diffraction, IR, Raman, 1H NMR, and 13C NMR methods. The study found that the crystalline structure is maintained in D2O solution, and a protonation equilibrium was observed, allowing for the calculation of the percentages of two isomers .

Chemical Reactions Analysis

In terms of chemical reactions, an efficient methodology for the oxidative addition reaction of various aldehydes with 1,3-dicarbonyl compounds has been demonstrated. This reaction selectively affords spiro dihydrofuran and cyclopropane derivatives, promoted by molecular iodine and dimethylaminopyridine under mechanical milling conditions. The products were obtained in good to excellent yields, and a possible mechanism for this unusual reaction process has been proposed .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione, the methodologies and structural analyses presented contribute to a deeper understanding of the properties of similar spiro compounds. The studies demonstrate the importance of catalysis, multicomponent reactions, and structural determination in the synthesis and analysis of complex organic molecules, which can be extrapolated to the analysis of the physical and chemical properties of the compound .

科学研究应用

便捷的合成和衍生物形成

- 一项研究重点介绍了通过三组分反应便捷合成螺[苯并[d]吡咯并[2,1-b]噻唑-3,2'-茚满]衍生物,展示了该化合物类别在合成具有高非对映选择性的功能化螺化合物的效用 (沈国良等人,2016).

- 关于环戊烷、茚满和芴螺衍生物合成的研究概述了这些系列的药理学意义,为进一步探索其应用奠定了基础 (E. Gálvez 等人,1983).

催化和多组分反应

- 一篇关于 FeCl3 催化的 β-二羰基化合物 α 位氨基甲基化的报告提出了一种合成六氢嘧啶及其螺类似物的有效方法,说明了该化合物在促进复杂化学反应中的作用 (C. Mukhopadhyay 等人,2011).

螺(恶唑烷二酮)的新家族

- 讨论了螺(恶唑烷二酮)新家族的创建,展示了该化合物在生成具有潜在治疗应用的多种化学结构方面的多功能性 (J. Wrobel & A. Dietrich,1994).

醛糖还原酶抑制剂

- 源自环芳基烷基酮的螺恶唑烷二酮被确定为有效的醛糖还原酶抑制剂,表明其在治疗糖尿病相关并发症方面具有潜力 (R. Schnur 等人,1982).

分子结构和振动研究

- 对 2,3-二氢-1H-茚满及其衍生物 1H-茚满-1,3(2H)-二酮进行分子结构和振动研究,深入了解了分子之间的反应性和极性差异,有助于理解它们在化学反应中的行为 (O. Prasad 等人,2010).

未来方向

The future directions for research on “1,3-dihydro-2’H,4’H-spiro[indene-2,5’-[1,3]oxazolidine]-2’,4’-dione” and similar compounds could involve exploring their potential applications in medicine, given the high biological activity of spiro compounds . Additionally, further studies could focus on developing more efficient synthesis methods and investigating the compound’s mechanism of action.

属性

IUPAC Name |

spiro[1,3-dihydroindene-2,5'-1,3-oxazolidine]-2',4'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-11(15-10(14)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIOWBSKFZKRLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC13C(=O)NC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

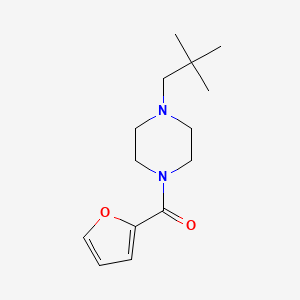

![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)

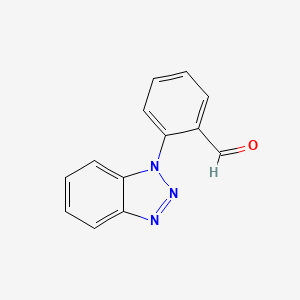

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)

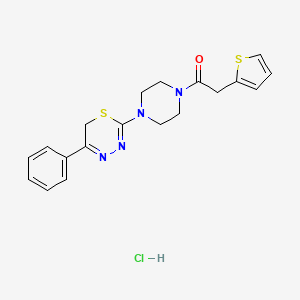

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)